N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride
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Overview
Description
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is a synthetic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenyl group.
Amidation Reaction: The functionalized adamantane derivative undergoes an amidation reaction with 3-aminopropanoic acid to form the amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or other functional groups present in the molecule.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and amide groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.
Uniqueness
N-(4-((3r,5r,7r)-adamantan-1-yl)phenyl)-3-aminopropanamide hydrochloride is unique due to its specific functional groups and potential for diverse applications. Its combination of stability, rigidity, and functional versatility sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3-aminopropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.ClH/c20-6-5-18(22)21-17-3-1-16(2-4-17)19-10-13-7-14(11-19)9-15(8-13)12-19;/h1-4,13-15H,5-12,20H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMMEGLMOHRLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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